molecular formula C16H18N4O3 B3005213 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 1234942-11-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B3005213
CAS No.: 1234942-11-0
M. Wt: 314.345
InChI Key: GFUATVWTEKIGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A one-pot condensation method leads to the formation of novel bicyclic systems, including compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide. These compounds are synthesized from 5-oxopyrrolidine-3-carboxylic acids and have their structures confirmed via IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity prediction through PASS prediction showcases potential applications in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).

Metabolism and Disposition Studies

The use of 19F-NMR spectroscopy in a drug-discovery program highlights the importance of studying the metabolic fate and excretion balance of related compounds. For instance, a closely related molecule, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, and its analogs have been extensively studied for their metabolic pathways and potential applications in treating diseases like HIV. These studies reveal that the compounds are primarily eliminated through metabolism, with major metabolites identified in animal models (Monteagudo et al., 2007).

Application in Polymer Chemistry

Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized for potential applications in material science. These polymers show promising properties such as high thermal stability and solubility in various organic solvents. Their synthesis from aromatic diamines like 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole showcases the versatility of this compound related compounds in the development of advanced materials (Mansoori & Ghanbari, 2015).

Antimicrobial and Antituberculosis Activity

Compounds with structures related to this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies demonstrate the potential of such compounds to act as carboxylic acid isosteres, with modifications enhancing their antimicrobial and antituberculosis activities. The research indicates the promise of these compounds in developing new treatments for infectious diseases (Gezginci, Martin, & Franzblau, 1998).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets in a way that leads to changes in cellular processes. The presence of the 1,2,4-oxadiazole moiety is known to contribute to the compound’s biological activity .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to further investigation.

Result of Action

The compound’s action results in a range of biological effects. For instance, 1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-3-5-13(6-4-10)20-9-12(7-15(20)21)16(22)17-8-14-18-11(2)19-23-14/h3-6,12H,7-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUATVWTEKIGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.